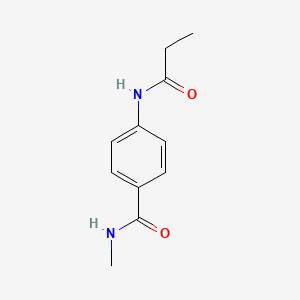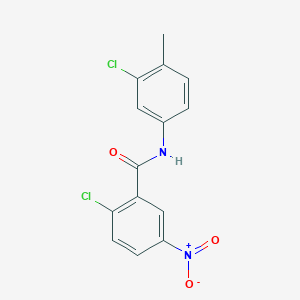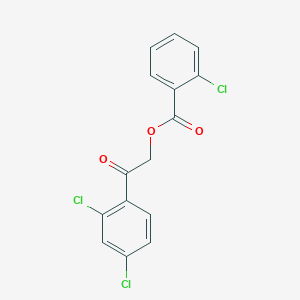
N-methyl-4-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-4-(propionylamino)benzamide, also known as MPB, is a chemical compound that belongs to the family of benzamides. MPB has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of N-methyl-4-(propionylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. One of the enzymes that this compound inhibits is histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, this compound can prevent the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroscience research, this compound has been shown to increase dopamine release in the brain, which can improve cognitive function and mood. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-methyl-4-(propionylamino)benzamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for the use of N-methyl-4-(propionylamino)benzamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in neuroscience research to study the effects of dopamine on the brain and to develop new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in cancer research, neuroscience research, and drug development, and further research is needed to fully understand its potential applications.
合成方法
The synthesis method of N-methyl-4-(propionylamino)benzamide involves the reaction of N-methyl-4-aminobenzamide with propionyl chloride in the presence of a base. The reaction yields this compound as a white crystalline powder with a melting point of 157-159°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学研究应用
N-methyl-4-(propionylamino)benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the most significant applications of this compound is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells. This compound has also been used in neuroscience research to study the effects of dopamine on the brain. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-methyl-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-10(14)13-9-6-4-8(5-7-9)11(15)12-2/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQZRBYGFLDMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(4-isopropylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5865246.png)
![4-[(benzylsulfonyl)amino]benzenesulfonamide](/img/structure/B5865258.png)
![4-bromo-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5865262.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5865265.png)
![5,6-dimethyl-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5865269.png)

![7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5865275.png)
![2-chloro-N'-[(2-chlorobenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide](/img/structure/B5865285.png)
![2-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5865294.png)
![2-[4-(cyclohexylmethyl)-1-piperazinyl]ethanol](/img/structure/B5865301.png)
![N-cyclohexyl-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5865310.png)
